molecular formula C8H6Br2O2 B138849 Methyl 2,4-dibromobenzoate CAS No. 54335-33-0

Methyl 2,4-dibromobenzoate

Cat. No.: B138849
CAS No.: 54335-33-0
M. Wt: 293.94 g/mol
InChI Key: SBKBVWPHNYFFCV-UHFFFAOYSA-N
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Description

Methyl 2,4-dibromobenzoate is an aromatic ester with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring, and a methyl ester group is attached to the carboxyl group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4-dibromobenzoate can be synthesized through the bromination of methyl benzoate. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dibromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzoates.

    Reduction: Methyl 2,4-dibromobenzyl alcohol.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Methyl 2,4-dibromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4-dibromobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the compound is reduced to form alcohols or other reduced products. In coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

    Methyl 2-bromobenzoate: A monobrominated derivative with similar reactivity but different substitution patterns.

    Methyl 2,5-dibromobenzoate: Another dibrominated derivative with bromine atoms at the 2nd and 5th positions.

    Methyl 3,5-dibromobenzoate: A compound with bromine atoms at the 3rd and 5th positions

Uniqueness: Methyl 2,4-dibromobenzoate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms at the 2nd and 4th positions allows for selective functionalization and the formation of diverse chemical products .

Properties

IUPAC Name

methyl 2,4-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKBVWPHNYFFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626620
Record name Methyl 2,4-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54335-33-0
Record name Methyl 2,4-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4-dibromobenzoic acid (52.0 g, 176 mmol, 1.00 equiv, 95%) and sulfuric acid (20 mL) in methanol (400 mL) was stirred at 90° C. overnight. After cooling to room temperature, the mixture was concentrated under reduced pressure. The residue was diluted with 500 mL of ethyl acetate and washed with 3×100 mL of H2O followed by 1×100 mL of NaHCO3 (aq., sat. Note: gas evolution occurs). The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. This resulted in 45.0 g (78%) of methyl 2,4-dibromobenzoate as a yellow oil.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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